molecular formula C17H12Cl3N3O2S B11086216 N-(5-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11086216
M. Wt: 428.7 g/mol
InChI Key: LXVZIEXUIBRGSH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known by its chemical formula C16H10Cl3N3O2S, is a synthetic organic compound. Let’s break down its structure:

  • The core consists of an oxadiazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) with a thioether (sulfanyl) group attached.
  • The 2,4-dichlorophenyl moiety contributes to its aromatic character.
  • The 5-chloro-2-methylphenyl group adds further complexity.

Preparation Methods

Synthetic Routes::

    Oxadiazole Synthesis: The oxadiazole ring can be synthesized via cyclization reactions, often involving condensation of hydrazides with carboxylic acids or their derivatives.

    Thioether Formation: The thioether group can be introduced using appropriate reagents (e.g., Lawesson’s reagent or sodium sulfide).

    Chlorination: The chlorophenyl groups are incorporated through chlorination reactions.

Industrial Production:: Industrial-scale production typically involves multistep processes, optimizing yield and purity. Detailed reaction conditions and specific industrial methods would require proprietary information from manufacturers.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thioether group is susceptible to oxidation under certain conditions.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the oxadiazole ring may lead to various products.

Common Reagents::
  • Thionyl chloride (SOCl2) : Used for chlorination.
  • Hydrazine derivatives : Key for oxadiazole formation.
  • Reducing agents : Employed in reduction steps.
Major Products::
  • Oxadiazole derivatives : Various substituted oxadiazoles.
  • Thioether-containing compounds : Sulfur-containing products.

Scientific Research Applications

  • Medicinal Chemistry : Investigated for potential drug development due to its diverse reactivity and structural features.
  • Pesticides and Herbicides : May have applications in crop protection.
  • Materials Science : Used in the design of functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. potential targets include enzymes, receptors, or cellular pathways influenced by the compound.

Comparison with Similar Compounds

  • Similar Compounds : Other oxadiazoles, thioethers, and chlorinated phenyl derivatives.
  • Uniqueness : The combination of these features makes N-(5-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide distinctive.

Properties

Molecular Formula

C17H12Cl3N3O2S

Molecular Weight

428.7 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H12Cl3N3O2S/c1-9-2-3-11(19)7-14(9)21-15(24)8-26-17-23-22-16(25-17)12-5-4-10(18)6-13(12)20/h2-7H,8H2,1H3,(H,21,24)

InChI Key

LXVZIEXUIBRGSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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